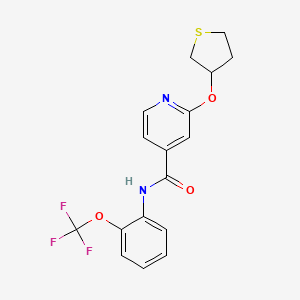

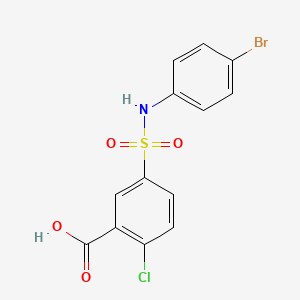

![molecular formula C16H13Cl2NS2 B2892758 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine CAS No. 303987-74-8](/img/structure/B2892758.png)

7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Molecular Structure Analysis

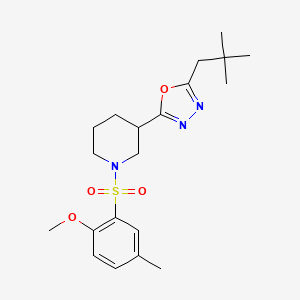

The compound contains a benzothiazepine core, which is a fused ring system containing a benzene ring and a thiazepine ring. It also has chlorobenzyl and sulfanyl substituents attached to the core. These groups could influence the compound’s physical and chemical properties, as well as its reactivity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with similar structures are known to undergo a variety of reactions. For example, the chlorobenzyl group could potentially undergo nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the benzothiazepine core and the chlorobenzyl and sulfanyl substituents would likely make the compound relatively non-polar. It may have limited solubility in water and could be more soluble in organic solvents .Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

The 1,5-benzothiazepines are significant in drug research for their wide range of biological activities. These compounds, including derivatives like 7-Chloro-4-[(4-chlorobenzyl)sulfanyl]-2,3-dihydro-1,5-benzothiazepine, have been studied for their potential as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. Their diverse bioactivity profiles make them valuable leads in drug discovery, prompting extensive research into synthetic methods for their preparation and chemical transformations to explore and enhance their efficacy and safety. The structure-activity relationship (SAR) of these compounds is a key focus area, providing insights into designing newer compounds with improved pharmacological profiles (Dighe et al., 2015).

Synthetic Methods and Chemical Transformations

Innovative synthetic methods and chemical transformations of 1,5-benzothiazepine derivatives have been developed to expand their applicability in medicinal chemistry. For example, a study demonstrated the thiosulfonylation of alkenes with the insertion of sulfur dioxide under non-metallic conditions, leading to sulfonated [3,1]-benzothiazepines. This method operates smoothly at room temperature without catalysts or additives, showcasing an efficient strategy for preparing seven-membered heterocyclic compounds containing a sulfonyl group, which could be instrumental in the development of new pharmacologically active agents (He et al., 2018).

Applications in Carbonic Anhydrase Inhibition and Antibacterial Activities

Benzothiazepine derivatives have been evaluated for their inhibitory effects on carbonic anhydrase isoenzymes I and II (hCA I and II), showcasing their potential in treating conditions that benefit from carbonic anhydrase inhibition. These compounds have also demonstrated significant antibacterial activities, further underscoring their versatility and potential in therapeutic applications. The exploration of novel tetralone-based benzothiazepine derivatives has highlighted their potent enzyme inhibitory and antibacterial properties, which could lead to new treatments for various diseases (Ceylan et al., 2017).

Eigenschaften

IUPAC Name |

7-chloro-4-[(4-chlorophenyl)methylsulfanyl]-2,3-dihydro-1,5-benzothiazepine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2NS2/c17-12-3-1-11(2-4-12)10-21-16-7-8-20-15-6-5-13(18)9-14(15)19-16/h1-6,9H,7-8,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPEZNGKTFNUGMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC2=C(C=C(C=C2)Cl)N=C1SCC3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

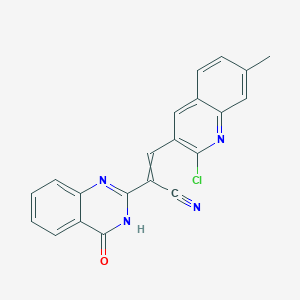

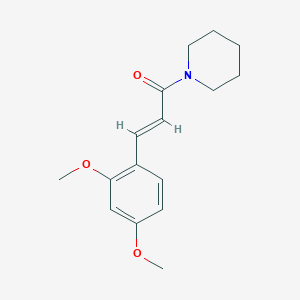

![5-((4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)methyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2892675.png)

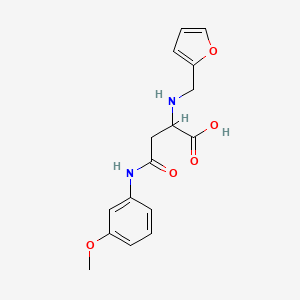

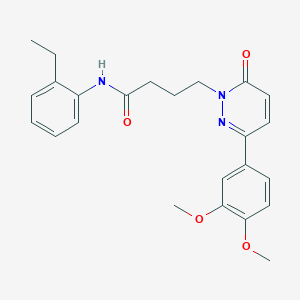

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2892678.png)

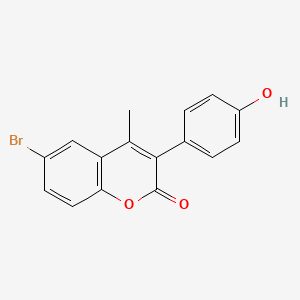

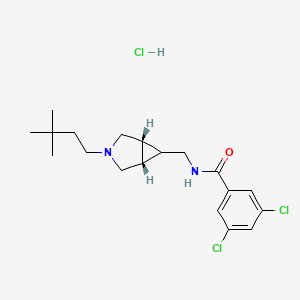

![(3-{3-[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazol-5-yl}phenyl)dimethylamine](/img/structure/B2892683.png)

![2-[1-(1-Methylindazole-3-carbonyl)azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2892689.png)

![cyclopropyl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2892692.png)